
TAK-659
Übersicht
Beschreibung
Mivavotinib is an orally dosed, potent, and selective inhibitor of spleen tyrosine kinase (Syk). It also exhibits activity against FMS-like tyrosine kinase 3 (FLT3) . Syk is a key signaling protein that activates survival pathways in B-cell lymphomas. Notably, the non-germinal center B-cell-like (non-GCB) or activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) relies heavily on the B-cell receptor pathway and Syk signaling for survival .
Vorbereitungsmethoden
Synthetic Routes:: Specific synthetic routes for mivavotinib are not widely documented in the public domain. it is synthesized as a small molecule drug by Takeda Pharmaceutical Co Ltd.
Industrial Production:: Details regarding industrial-scale production methods are proprietary. Mivavotinib is currently in clinical phase 1 trials for various indications, including ovarian cancer, solid tumors, non-Hodgkin lymphoma, and acute myeloid leukemia [2, 3].
Analyse Chemischer Reaktionen
Reaktivität:: Die Reaktivität von Mivavotinib umfasst Wechselwirkungen mit Syk- und FLT3-Kinasen. Es hemmt ihre Aktivität und stört die nachgeschalteten Signalwege.
Häufige Reagenzien und Bedingungen:: Die spezifischen Reagenzien und Bedingungen, die bei der Synthese von Mivavotinib verwendet werden, bleiben geheim. Seine Wirksamkeit gegen MYD88- und/oder CD79b-Mutationen in DLBCL-Zelllinien deutet auf gezielte Wechselwirkungen hin.
Hauptprodukte:: Mivavotinib hemmt in erster Linie Syk- und FLT3-Kinasen, was zu nachgeschalteten Auswirkungen auf das Zellüberleben und die Zellproliferation führt.
Wissenschaftliche Forschungsanwendungen
Onkologie: Untersuchung der Wirksamkeit bei rezidiviertem/refraktärem DLBCL, AML und soliden Tumoren.
Immunologie: Verstehen der Auswirkungen auf B-Zell-Signalwege.
Arzneimittelentwicklung: Erforschung seiner Rolle als gezielte Therapie.
5. Wirkmechanismus
Mivavotinib entfaltet seine Wirkung durch die Hemmung der Syk- und FLT3-Kinasen. Durch die Störung dieser Wege greift es in das Zellüberleben und die Zellproliferation ein.
Wirkmechanismus
Mivavotinib exerts its effects by inhibiting Syk and FLT3 kinases. By disrupting these pathways, it interferes with cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Obwohl detaillierte Vergleiche begrenzt sind, liegt die Einzigartigkeit von Mivavotinib in seiner doppelten Hemmung von Syk und FLT3. Ähnliche Verbindungen umfassen andere Kinaseinhibitoren, die auf bestimmte Signalwege abzielen.
Biologische Aktivität
TAK-659, also known as mivavotinib, is an investigational oral dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has been primarily studied for its potential therapeutic effects in various hematological malignancies, particularly B-cell lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This article reviews the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on clinical trials and preclinical studies.
This compound functions by inhibiting SYK and FLT3 pathways, which are crucial in the signaling processes of B-cell receptor (BCR) and FLT3 receptor activation. The inhibition of these pathways can lead to reduced proliferation of malignant B-cells and modulation of the tumor microenvironment, including the reduction of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) .
Phase I Trials
Several Phase I studies have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory B-cell malignancies.
- Single-Agent Efficacy in DLBCL :
- Combination Therapy with R-CHOP :
-
Efficacy in Other Hematological Malignancies :
- Preclinical models have shown this compound's effectiveness against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and pediatric acute lymphoblastic leukemia (ALL). In pediatric ALL patient-derived xenograft models, this compound exhibited low to moderate activity but significantly prolonged event-free survival in several cases .
Safety Profile
This compound has been generally well tolerated across studies. Common treatment-emergent adverse events (TEAEs) included:
These adverse effects were mostly asymptomatic and reversible upon discontinuation or dose adjustment.
Preclinical Studies
Preclinical investigations have provided insights into the biological activity of this compound:
- Inhibition of Tumor Growth :
- Immune Modulation :
Summary of Findings
The following table summarizes key findings from clinical studies on this compound:
Study Type | Patient Population | Dosage | ORR (%) | CR (%) | Notable Adverse Effects |
---|---|---|---|---|---|
Phase I | Relapsed/Refractory DLBCL | 100 mg daily | 28 | 19 | Lymphopenia, infections |
Phase I | High-risk DLBCL (naïve) | 60-100 mg daily | - | 92 | Lymphopenia, liver enzyme elevation |
Preclinical | Pediatric ALL PDXs | 60 mg/kg daily | - | - | Well tolerated |
Eigenschaften
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOMTRKVMKCNE-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312691-33-0 | |
Record name | Mivavotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivavotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIVAVOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.